molecular formula C60H94Cl2N12O10 B092396 Gramicidin S dihydrochloride CAS No. 15207-30-4

Gramicidin S dihydrochloride

Cat. No. B092396
CAS RN: 15207-30-4
M. Wt: 1214.4 g/mol
InChI Key: KCUAVDXLFXNGDG-MZFDKZDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gramicidin S dihydrochloride is a cyclic decapeptide antibiotic produced by Bacillus brevis. It is a polypeptide consisting of alternating D and L amino acids and is known for its potent antimicrobial properties. Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties, including its ability to form ion channels in lipid bilayers, and its ability to induce cell death in a variety of organisms.

Mechanism Of Action

The mechanism of action of Gramicidin S dihydrochloride is based on its ability to form ion channels in lipid bilayers. The peptide forms a cation-selective channel in the membrane, which allows the passage of small ions such as Na+ and K+. The flow of ions through the channel disrupts the electrochemical gradient across the membrane, leading to cell death. Gramicidin S dihydrochloride has been shown to induce cell death in a variety of organisms, including bacteria, fungi, and mammalian cells.

Biochemical And Physiological Effects

Gramicidin S dihydrochloride has a number of biochemical and physiological effects. It has been shown to disrupt the cell membrane and cause cell death in a variety of organisms. The peptide has also been shown to induce apoptosis in mammalian cells, leading to the activation of caspases and the cleavage of DNA. Gramicidin S dihydrochloride has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

Gramicidin S dihydrochloride has a number of advantages for lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, there are also some limitations to the use of Gramicidin S dihydrochloride in lab experiments. The peptide is toxic to cells at high concentrations, which can make it difficult to use in some assays. It is also prone to aggregation, which can affect its activity and make it difficult to work with.

Future Directions

There are a number of future directions for research on Gramicidin S dihydrochloride. One area of interest is the development of new methods for drug delivery using the peptide. Gramicidin S dihydrochloride has been shown to form channels in lipid membranes, which could be used to deliver drugs directly to cells. Another area of interest is the study of the peptide's effects on cancer cells. Gramicidin S dihydrochloride has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Finally, there is interest in developing new analogs of Gramicidin S dihydrochloride with improved properties, such as increased stability and reduced toxicity.

Synthesis Methods

Gramicidin S dihydrochloride is synthesized by Bacillus brevis through a non-ribosomal peptide synthesis pathway. The synthesis involves the assembly of individual amino acids into a linear peptide chain, which is then cyclized to form the final product. The process is catalyzed by a complex of enzymes, including non-ribosomal peptide synthetases, thioesterases, and cyclases.

Scientific Research Applications

Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties. It is commonly used as a model peptide for studying the structure and function of ion channels in lipid bilayers. The peptide forms a cation-selective channel in lipid membranes, allowing the passage of small ions such as Na+ and K+. This property has been used to study the electrical properties of cell membranes and to develop new methods for drug delivery.

properties

CAS RN

15207-30-4

Product Name

Gramicidin S dihydrochloride

Molecular Formula

C60H94Cl2N12O10

Molecular Weight

1214.4 g/mol

IUPAC Name

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone;dihydrochloride

InChI

InChI=1S/C60H92N12O10.2ClH/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43;;/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77);2*1H/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-;;/m0../s1

InChI Key

KCUAVDXLFXNGDG-MZFDKZDRSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-]

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5.Cl.Cl

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-]

Other CAS RN

15207-30-4

Origin of Product

United States

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